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Compound of Interest

Compound Name: Chymopapain

Cat. No.: B1683178 Get Quote

Introduction: Chymopapain (EC 3.4.22.6) is a cysteine endopeptidase derived from the latex

of unripe Carica papaya fruit.[1][2][3] As a member of the papain-like protease (PLCP) family, it

shares structural and functional similarities with its more famous counterpart, papain, but also

possesses distinct biochemical characteristics.[1] First crystallized in 1941, chymopapain was

identified as the proteolytic activity remaining in papaya latex after the removal of papain.[4]

Historically, its most notable application was in chemonucleolysis, a non-surgical procedure for

treating herniated lumbar intervertebral discs by dissolving the nucleus pulposus. This guide

provides an in-depth overview of the molecular structure, enzymatic kinetics, stability, and

relevant experimental protocols for chymopapain, tailored for researchers and professionals in

drug development.

Molecular Structure and Composition
Chymopapain is synthesized as a zymogen of 352 residues, which includes a signal peptide

(18 residues) and a propeptide region (116 residues). The propeptide is crucial for proper

folding and acts as a selective, high-affinity inhibitor of the mature enzyme. The mature, active

form is a single polypeptide chain of 218 amino acids with a molecular weight of approximately

23.78 kDa.

The tertiary structure of chymopapain, resolved to 1.7 Å, consists of two distinct domains and

is characterized by 7 alpha-helices and 10 beta-sheets. Its catalytic site contains the classic

triad of cysteine (Cys-25), histidine (His-159), and asparagine (Asn-175), which is conserved

among papain-like proteases. A unique feature of chymopapain is the presence of a second,
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non-essential free cysteine residue (Cys-117), which is not found in papain. Chymopapain
exists as a collection of at least five microheterogeneous isoforms, differing by only one or two

amino acids, rendering the older "chymopapain A" and "chymopapain B" classifications

obsolete.

Property Value References

Enzyme Commission (EC)

Number
3.4.22.6

Source Carica papaya latex

Molecular Weight (Mature) ~23.78 kDa

Amino Acid Residues (Mature) 218

Catalytic Triad Cys-25, His-159, Asn-175

Isoelectric Point (pI) Basic (multiple isoforms exist)

Sequence Identity with Papain 58%

Unique Structural Feature
Additional non-essential Cys-

117

Enzymatic Activity and Kinetics
Chymopapain is a proteolytic enzyme that hydrolyzes peptide bonds, with a broad substrate

specificity similar to papain, though it often exhibits slower reaction rates. Its specificity is

primarily dictated by the S2 subsite of the active cleft.

Mechanism of Action: As a cysteine protease, chymopapain's catalytic mechanism involves

the Cys-25 and His-159 residues forming a thiolate-imidazolium ion pair at physiological pH.

The nucleophilic sulfur of Cys-25 attacks the carbonyl carbon of the substrate's peptide bond,

leading to the formation of a covalent acyl-enzyme intermediate and the release of the C-

terminal portion of the substrate. Subsequently, a water molecule hydrolyzes this intermediate,

releasing the N-terminal portion of the substrate and regenerating the free enzyme.
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Catalytic Mechanism of Chymopapain
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A simplified diagram of the two-step catalytic mechanism for chymopapain.

Kinetics and Substrate Comparison: While chymopapain and papain have similar proteolytic

activities against large protein substrates like azocasein and serum albumin, their kinetics differ

significantly with small synthetic substrates. For the hydrolysis of benzyloxycarbonyl-

phenylalanyl-arginyl-7-(4-methyl)coumarylamide, papain exhibits much higher individual kcat

and Km constants, although the overall catalytic efficiency (kcat/Km) varies by only a factor of

two between the enzymes. This suggests differences in their active site architecture affecting

binding and turnover of small molecules.
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Enzyme Substrate kcat (s⁻¹) Km (µM)
kcat/Km
(M⁻¹s⁻¹)

Chymopapain Z-Phe-Arg-AMC ~5 ~100 ~5.0 x 10⁴

Papain Z-Phe-Arg-AMC ~25 ~200 ~1.25 x 10⁵

Chymopapain Succinyl-albumin Similar to Papain Similar to Papain Similar to Papain

Papain Succinyl-albumin
Similar to

Chymopapain

Similar to

Chymopapain

Similar to

Chymopapain

Note:

Approximate

values derived

from comparative

statements in the

literature. Z-Phe-

Arg-AMC is

benzyloxycarbon

yl-phenylalanyl-

arginyl-7-(4-

methyl)coumaryl

amide.

Inhibitors and Activators: Like other cysteine proteases, chymopapain requires a reducing

environment for optimal activity to maintain the catalytic cysteine in its reduced thiol form. Its

activity is enhanced by compounds like cysteine and dithiothreitol. It is effectively inhibited by

its own propeptide, as well as by general cysteine protease inhibitors such as cystatin C and

low molecular weight kininogen.

Physicochemical Properties and Stability
Chymopapain exhibits remarkable stability across a wide range of conditions, a property

attributed in part to the stabilizing effects of its propeptide during folding and the presence of

numerous ion pairs in its structure.

pH Stability: The enzyme's optimal pH for activity is highly substrate-dependent and can range

from pH 3.5 to 10. A key distinguishing feature is its high stability at acidic pH. Chymopapain
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remains stable even at pH 2.0, whereas papain undergoes irreversible denaturation below pH

4.0. This acid stability is linked to the protonation behavior of carboxylic groups within the

protein structure.

Temperature Stability: The thermal denaturation of chymopapain is an irreversible process

that follows first-order kinetics. The stability against temperature is influenced by pH. In long-

term storage, the enzyme is most stable when frozen. At ambient temperatures (18–20 °C), its

activity can decrease by approximately 70% within a week.

Condition Observation References

pH Range (Activity)
3.5 - 10.0 (Substrate

dependent)

pH Stability Stable at pH 2.0 (4°C)

Temperature (Storage) Stable at -20°C and -80°C

Gradual activity loss at 4°C

(~15% in 1 month)

Rapid activity loss at 18-20°C

(~70% in 1 week)

Thermal Denaturation Irreversible, first-order kinetics

Experimental Protocols
Purification of Chymopapain from Papaya Latex
A widely cited method for isolating highly active chymopapain involves a combination of ion-

exchange and covalent chromatography.

Methodology:

Latex Preparation: Freshly tapped Carica papaya latex is collected and can be preserved

with sodium metabisulfite and stored at -10°C.

Extraction: The latex is suspended in a suitable buffer (e.g., 0.5 mM EDTA, pH 7.0) to extract

the soluble proteins.
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Ammonium Sulfate Fractionation: The protein solution is subjected to fractional precipitation

with ammonium sulfate. Chymopapain typically precipitates at a specific salt concentration

and is collected by centrifugation.

Ion-Exchange Chromatography: The redissolved precipitate is dialyzed against a low-ionic-

strength buffer and applied to a cation-exchange column (e.g., CM-Cellulose). Proteins are

eluted with a linear salt gradient (e.g., NaCl or Na⁺). Chymopapain elutes in specific

fractions, which are monitored by absorbance at 280 nm.

Covalent Chromatography (Optional but Recommended): To separate fully active enzyme

from inactive forms, fractions from the previous step can be subjected to thiol-disulfide

interchange chromatography. This step ensures the isolation of chymopapain with one fully

reactive essential thiol group per molecule.

Purity Analysis: The purity of the final preparation is assessed using SDS-PAGE.
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Experimental Workflow for Chymopapain Purification

1. Papaya Latex Collection
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5. Ion-Exchange Chromatography
(e.g., CM-Cellulose)
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(SDS-PAGE, Activity Assay)
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A representative workflow for the purification of chymopapain from papaya latex.
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Enzyme Activity Assay
The proteolytic activity of chymopapain can be determined using various substrates. A

common method employs the synthetic substrate Nα-Benzoyl-L-arginine p-nitroanilide (L-

BAPNA).

Methodology:

Enzyme Activation: Prepare a stock solution of purified chymopapain. Prior to the assay,

activate the enzyme by incubating it in an activation buffer (e.g., 0.1 M phosphate buffer, pH

6.0-7.0, containing 1-5 mM L-cysteine and 2 mM EDTA) for 15 minutes at 25°C.

Reaction Mixture: In a cuvette, combine the activation buffer and a stock solution of L-

BAPNA. The final concentration of the substrate is typically in the range of its Km value.

Initiate Reaction: Add a small volume of the activated enzyme solution to the cuvette to start

the reaction.

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 410 nm

using a spectrophotometer. This wavelength corresponds to the release of p-nitroaniline, a

yellow-colored product.

Calculate Activity: The rate of reaction is determined from the linear portion of the

absorbance vs. time plot. One unit of activity is often defined as the amount of enzyme that

hydrolyzes 1.0 µmol of L-BAPNA per minute under the specified conditions.

Biological and Therapeutic Relevance
Chymopapain's primary therapeutic application has been in chemonucleolysis for the

treatment of sciatica caused by herniated intervertebral discs. The procedure involves injecting

chymopapain directly into the herniated disc.

Mechanism in Chemonucleolysis: The nucleus pulposus of the intervertebral disc is rich in

proteoglycans, which are responsible for binding water and maintaining the disc's hydrostatic

pressure. Chymopapain selectively cleaves the non-collagenous protein core of these

proteoglycans. This enzymatic degradation leads to a rapid loss of glycosaminoglycans and a

subsequent decrease in the water-imbibing capacity of the disc. The resulting shrinkage of the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1683178?utm_src=pdf-body
https://www.benchchem.com/product/b1683178?utm_src=pdf-body
https://www.benchchem.com/product/b1683178?utm_src=pdf-body
https://www.benchchem.com/product/b1683178?utm_src=pdf-body
https://www.benchchem.com/product/b1683178?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


nucleus pulposus reduces intradiscal pressure and alleviates compression of the adjacent

nerve root, thereby relieving pain.

Logical Flow of Chemonucleolysis
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The mechanism of action of chymopapain in providing pain relief via chemonucleolysis.
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Beyond this clinical use, chymopapain serves as a valuable tool in biomedical research,

particularly for creating in vitro and in vivo models of intervertebral disc degeneration and for

studying the effects of protease activity in conditions like rheumatoid arthritis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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